D-Glucopyranosyl thiosemicarbazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3-,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJWCYLPMHAALV-GASJEMHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for D Glucopyranosyl Thiosemicarbazide
Primary Synthetic Routes to D-Glucopyranosyl Thiosemicarbazide (B42300)
The synthesis of the core D-glucopyranosyl thiosemicarbazide structure can be achieved through several distinct chemical pathways. The most common methods begin with protected glucose derivatives to ensure regioselectivity and improve solubility in organic solvents.
Synthesis from Isothiocyanate Precursors
A predominant method for synthesizing D-glucopyranosyl thiosemicarbazides involves the use of a glucopyranosyl isothiocyanate intermediate. nih.govresearchgate.net This route typically begins with a per-O-acetylated glucose derivative, such as D-glucose pentaacetate. This starting material is converted into (per-O-acetylated-α-D-glucopyranosyl) bromide, which is then reacted with a thiocyanate (B1210189) salt, like potassium thiocyanate, to yield the crucial (per-O-acetylated-β-D-glucopyranosyl) isothiocyanate intermediate. researchgate.net
The final step in forming the thiosemicarbazide backbone is the nucleophilic addition of hydrazine (B178648). nih.gov The isothiocyanate intermediate is treated with hydrazine hydrate, often in a solvent like ethanol (B145695) at room temperature, to produce the 1,4-disubstituted thiosemicarbazide. nih.govresearchgate.net This reaction provides a reliable and widely used pathway to N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazide, a key precursor for further derivatization. nih.gov
Alternative Synthetic Pathways and Access to Regioisomers
Beyond the isothiocyanate route, alternative methods provide access to this compound and its regioisomers. One such method involves the reaction of O-perbenzoylated β-D-glucopyranosyl cyanide with thiosemicarbazide in the presence of a catalyst like Raney-Ni.
Another distinct synthetic approach allows for the regiospecific synthesis of derivatives. This method starts with the reaction of 2,3-dichloro-5,6-dicyanobenzoquinone with sodium nitrite (B80452) in methanol (B129727), followed by hydrolysis. The resulting intermediate reacts with sulfur dioxide to form the desired product, showcasing a pathway that does not rely on isothiocyanate precursors. biosynth.com These alternative strategies are valuable for creating structural diversity and accessing different isomers of the title compound.
Preparation of D-Glucopyranosyl Thiosemicarbazone Derivatives
The thiosemicarbazide group is a versatile functional handle for creating a wide array of derivatives, most notably thiosemicarbazones. These compounds are of significant interest due to their chemical properties and biological potential. nih.gov
Condensation Reactions with Aldehydes and Ketones
The most common strategy for derivatization is the condensation reaction between a this compound and a variety of aldehydes and ketones. nih.govnih.gov Typically, N-(per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazide is reacted with an aromatic or heterocyclic aldehyde or ketone. nih.govresearchgate.netresearchgate.net This reaction forms a C=N (imine) bond, linking the sugar moiety to the aldehydic or ketonic R-groups through the thiosemicarbazone linker. nih.govnih.gov The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid. nih.gov Following the condensation, a deacetylation step, for example using sodium methoxide (B1231860) in methanol, can be performed to yield the final unprotected aromatic aldehyde/ketone 4-(β-D-glucopyranosyl)thiosemicarbazones. researchgate.netnih.gov
A wide range of carbonyl compounds have been successfully used in these condensations, including substituted benzaldehydes, acetophenones, and heterocyclic aldehydes like 4-formylsydnones and furan-2-carbaldehyde. nih.govnih.govresearchgate.netresearchgate.net
Optimization of Reaction Conditions and Yield Enhancement Strategies
Significant efforts have been directed toward optimizing the synthesis of D-glucopyranosyl thiosemicarbazones to improve yields and reduce reaction times. Key variables in this optimization include the choice of catalyst, solvent, and heating method. nih.gov
Traditional methods often involve refluxing the reactants in a solvent like ethanol or methanol for extended periods, ranging from 2 to 48 hours. nih.govnih.gov The use of catalysts such as glacial acetic acid or p-Toluenesulfonic acid (PTSA) is common to facilitate the condensation. nih.govnih.gov Systematic studies, sometimes employing factorial experiments, have analyzed the impact of variables like temperature and reaction time to establish the most favorable conditions for maximizing yield. nih.gov A direct comparison between conventional heating and microwave irradiation has shown that the latter often provides superior results. nih.gov
| Heating Method | Reaction Time | Yield |
|---|---|---|
| Conventional (Reflux) | 100 - 150 min | 50 - 60% |
| Microwave Irradiation | 15 min | 85% |
Advanced Synthetic Techniques: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful and efficient technique for preparing D-glucopyranosyl thiosemicarbazone derivatives. nih.govresearchgate.net This method offers significant advantages over conventional heating, primarily through a drastic reduction in reaction time and often a notable increase in product yields. nih.govnih.gov
Reactions are typically carried out in a scientific microwave reactor, where the mixture of the thiosemicarbazide, an aldehyde or ketone, and a catalytic amount of acetic acid in a solvent like ethanol is irradiated. nih.govmdpi.com For example, the synthesis of various 3-aryl-4-formylsydnone N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones achieved yields of 43-85% within 15-45 minutes under microwave conditions. nih.gov Similarly, a series of thirteen new substituted acetophenone (B1666503) (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones were synthesized efficiently using this microwave-assisted method. researchgate.net The technique has also been successfully applied under solvent-free conditions, further enhancing its "green chemistry" credentials. mdpi.com
| Aldehyde/Ketone Reactant | Microwave Conditions | Yield | Reference |
|---|---|---|---|
| 4-Formyl-3-phenylsydnone | Ethanol, Acetic Acid, 15 min | 85% | nih.gov |
| 4-Chloroacetophenone | Not specified | 85% | researchgate.net |
| Various Aldehydes | Ethanol, Acetic Acid, 100 W, 20-40 min | Variable | mdpi.com |
| Various Aldehydes | Solvent-free, Acetic Acid, 800 W, 3 min | Variable | mdpi.com |
Catalysis in Synthesis: Application of Ionic Liquids
The use of ionic liquids as catalysts and solvents in organic synthesis has gained traction due to their favorable properties, such as low vapor pressure, thermal stability, and recyclability. In the context of thiosemicarbazide chemistry, acidic ionic liquids have been shown to be effective catalysts. For instance, an acidic ionic liquid has been successfully used to catalyze the reaction between 1-acetylindoline-2,3-dione and thiosemicarbazide, yielding spiro-1,2,4-triazole-3-thiones with good results. nih.gov While direct literature on the synthesis of this compound using ionic liquids is not abundant, their application in related cycloaddition reactions involving sugar derivatives, such as the Lewis acid-catalyzed reaction of D-glucal, has been reported. nih.gov These examples suggest the potential of ionic liquids to serve as efficient and environmentally benign media for reactions involving thiosemicarbazide and its glycosylated derivatives, potentially facilitating cleaner and more efficient synthetic routes. nih.govnih.gov
Functionalization and Heterocycle Formation via this compound Intermediates
This compound serves as a versatile building block for the synthesis of complex molecules that merge the structural features of carbohydrates with various heterocyclic systems. Its functional groups allow for a range of chemical transformations, leading to derivatives with significant potential in medicinal chemistry.
The synthesis of N-glycosyl thiosemicarbazides requires careful control of reaction conditions to achieve the desired regioselectivity, as glycosylation can occur at either a nitrogen or a sulfur atom. nih.govresearchgate.net Studies on the glycosylation of precursor molecules like 5-(1H-indol-2-yl)-1,3,4-oxadiazoline-2(3H)-thione have demonstrated that the choice of base and reaction method is critical in directing the outcome. nih.govresearchgate.net
Regiospecific S-glycosides are obtained when grinding the oxadiazolinethione with an acylated α-D-glycosyl halide in the presence of basic alumina (B75360). nih.govresearchgate.net In contrast, selective N-glycosylation to form 3-N-(glycosyl)oxadiazolinethiones is achieved by first reacting the starting material with mercuric chloride (HgCl₂) and then heating the resulting salt with an α-D-glycosyl halide in toluene. nih.govresearchgate.net Using other bases like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) typically results in a mixture of S- and N-glycosides, with the S-glycoside being the major product. nih.govresearchgate.net
Furthermore, a thermal S→N migration of the glycosyl group can be employed to convert S-glycosides into the thermodynamically more stable N-glycosides, providing a method for purifying mixtures. nih.gov The structure of the resulting N-glycoside can be confirmed through aminolysis; treatment of 3-N-(glycosyl)oxadiazolinethiones with ammonia (B1221849) leads to the ring-opening of the oxadiazoline moiety to yield N-(glycosyl)thiosemicarbazides, thus providing a novel synthetic route to this class of compounds. nih.govbeilstein-journals.org
Table 1: Regioselectivity in the Glycosylation of a Thiosemicarbazide Precursor
| Reaction Condition | Predominant Product | Reference |
|---|---|---|
| Grinding with basic alumina and α-D-glycosyl halide | S-Glycoside (Regiospecific) | nih.govresearchgate.net |
| Reaction with HgCl₂ followed by heating with α-D-glycosyl halide in toluene | N-Glycoside (Selective) | nih.govresearchgate.net |
| Use of Et₃N or K₂CO₃ as base | Mixture of S- (major) and N-Glycosides (minor) | nih.govresearchgate.net |
| Thermal treatment of S-glycoside | N-Glycoside (via S→N migration) | nih.gov |
This compound is a valuable precursor for synthesizing a variety of five- and six-membered heterocyclic compounds.
1,3,4-Thiadiazolidines and 1,3,4-Thiadiazoles : The cyclization of thiosemicarbazide derivatives is a common and efficient method for forming the 1,3,4-thiadiazole (B1197879) ring. sbq.org.br The process typically involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative. encyclopedia.pub Specifically, the acylation of O-perbenzoylated C-(β-d-glucopyranosyl)formaldehyde thiosemicarbazone can lead to the formation of 4-acyl-2-acylamino-5-(β-d-glucopyranosyl)-Δ(2)-1,3,4-thiadiazolidines. nih.gov Subsequent oxidative transformations of these precursors can yield the corresponding 2-(β-d-glucopyranosyl)-5-substituted-amino-1,3,4-thiadiazoles. nih.gov The cyclization is often promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE), with the latter offering a milder, one-pot synthetic route. encyclopedia.pubjocpr.com
Thiazolidine-4-ones : The synthesis of thiazolidin-4-ones from this compound typically involves a two-step process. researchgate.netresearchgate.net First, the this compound is condensed with an appropriate aldehyde or ketone to form the corresponding D-glucopyranosyl thiosemicarbazone. researchgate.netnih.gov In the second step, this intermediate undergoes cyclocondensation with an α-haloacetic acid, such as chloroacetic acid or ethyl bromoacetate, in the presence of a base like anhydrous sodium acetate, to yield the target N-substituted 2-imino-thiazolidin-4-one ring system. researchgate.netresearchgate.net
1,2,4-Triazoles : The formation of 1,2,4-triazoles from thiosemicarbazide derivatives is highly dependent on the pH of the reaction medium. nih.gov Intramolecular cyclization under alkaline conditions, often using sodium hydroxide (B78521) or sodium ethanolate, favors the formation of the 1,2,4-triazole-3-thione ring system. nih.govorgsyn.org For instance, a 1-acyl-D-glucopyranosyl thiosemicarbazide derivative can be heated in an aqueous basic solution to induce ring closure and form the corresponding 4,5-disubstituted-1,2,4-triazole-3-thione. nih.govorgsyn.org This method provides a reliable pathway to these nitrogen-rich heterocycles.
Sydnone (B8496669) Derivatives : Novel hybrid molecules incorporating both a sugar moiety and a mesoionic sydnone ring can be synthesized from this compound. nih.gov The synthesis involves the condensation of N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazide with various substituted 3-aryl-4-formylsydnones. nih.gov This reaction is effectively catalyzed by glacial acetic acid and can be significantly accelerated using microwave-assisted heating, which provides higher yields (63-85%) in shorter reaction times compared to conventional heating methods. nih.gov
Table 2: Synthesis of Sydnone-Glucosyl Thiosemicarbazone Derivatives
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazide + 3-Aryl-4-formylsydnone | Glacial Acetic Acid / Microwave Irradiation | 3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazone | 43-85% | nih.gov |
Advanced Structural Characterization and Stereochemical Analysis
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of D-glucopyranosyl thiosemicarbazide (B42300). Techniques such as NMR, IR, and Mass Spectrometry each provide unique and complementary information about the molecule's structure.
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of D-glucopyranosyl thiosemicarbazide.
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each proton. In derivatives of this compound, the anomeric proton (H-1) of the glucose unit is particularly diagnostic. A large coupling constant for the anomeric proton is indicative of a β-orientation. researchgate.net The protons of the glucopyranosyl ring typically appear in the range of δ 4.5–5.5 ppm. Protons associated with the thiosemicarbazide moiety, such as the NH and NH₂ groups, appear as distinct signals, often observed at δ 9.68 ppm (NH) and δ 7.90 ppm (NH₂), respectively, in related thiosemicarbazone structures. journalijar.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The signal for the thione carbon (C=S) is characteristically found downfield, often around δ 178-179 ppm in thiosemicarbazone derivatives. journalijar.comnih.gov The carbon atoms of the glucopyranosyl unit resonate at specific chemical shifts that confirm the sugar's identity. In derivatives, the formation of an imine bond (C=N) introduces a signal around δ 140-147 ppm. journalijar.comnih.gov
Table 1: Typical NMR Chemical Shift Ranges for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Source(s) |
| ¹H | Anomeric Proton (H-1) | 4.5 - 5.5 | researchgate.net |
| Glucopyranosyl Protons | 3.5 - 5.5 | researchgate.netcapes.gov.br | |
| Hydrazone NH | ~9.68 | journalijar.com | |
| Amide/Thioamide NH₂ | ~7.90 | journalijar.com | |
| ¹³C | Thione (C=S) | 178 - 179 | journalijar.comnih.gov |
| Imine (C=N) | 140 - 147 | journalijar.comnih.gov | |
| Glucopyranosyl Carbons | 60 - 100 | capes.gov.br |
IR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For thiosemicarbazide derivatives, the absence of a band around 2500 cm⁻¹ confirms that the sulfur atom exists as a thione (C=S) rather than a thiol (S-H) group in the solid state. journalijar.com
Key vibrational bands include:
N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ are characteristic of the N-H bonds in the amine and amide groups. journalijar.com
C=N Stretching: In thiosemicarbazone derivatives, a strong band around 1601-1615 cm⁻¹ indicates the presence of the azomethine (C=N) group. journalijar.comresearchgate.net
C=S Stretching: The vibration of the thione group typically appears in the range of 747-1350 cm⁻¹. journalijar.com
Table 2: Characteristic IR Absorption Bands for Thiosemicarbazide and its Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Source(s) |
| O-H (from glucose) | Stretching | ~3400 | scirp.org |
| N-H (from thiosemicarbazide) | Stretching | 3300 - 3500 | journalijar.com |
| C=N (in derivatives) | Stretching | 1601 - 1615 | journalijar.comresearchgate.net |
| C=S | Stretching | 747 - 1350 | journalijar.com |
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) experiments helps to confirm the structure by showing how the molecule breaks apart.
For glycosylated compounds like this compound, a characteristic fragmentation pathway involves the cleavage of the glycosidic bond. This results in a prominent fragment ion corresponding to the loss of the sugar moiety (a neutral loss of 162 Da for a hexose (B10828440) sugar like glucose). semanticscholar.org The observation of ions corresponding to the intact molecule (e.g., [M+H]⁺ or [M+Na]⁺) and the aglycone fragment provides strong evidence for the proposed structure. semanticscholar.orgmun.ca
Crystallographic Investigations of Solid-State Structures
X-ray crystallography offers unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry in the solid state.
Single-crystal X-ray diffraction studies on derivatives of this compound, particularly those complexed with enzymes like glycogen (B147801) phosphorylase, have provided detailed insights into their three-dimensional architecture. nih.govsigmaaldrich.com These studies reveal that the glucopyranosyl moiety adopts a stable chair conformation. nih.govresearchgate.net The thiosemicarbazone portion of these derivatives is generally found to be planar, which facilitates interactions with target proteins. researchgate.net The crystal structure also confirms the connectivity between the sugar and the thiosemicarbazide unit.
Crystallographic analysis is definitive for determining the absolute stereochemistry of chiral centers and the configuration of geometric isomers.
β-Configuration of the Glycosyl Moiety: X-ray diffraction studies consistently confirm that the glucose unit is attached to the thiosemicarbazide nitrogen via a β-glycosidic linkage. nih.govsigmaaldrich.com This configuration is crucial for its specific recognition and binding in biological systems, such as the catalytic site of glycogen phosphorylase. researchgate.net
E/Z Isomerism at the Azomethine C=N Bond: In thiosemicarbazone derivatives, which are formed from the reaction of this compound with an aldehyde or ketone, an azomethine (C=N) double bond is created. This bond can exist as either E or Z isomers. X-ray crystallography allows for the unambiguous determination of this configuration in the solid state, which is critical for understanding how these molecules fit into enzyme active sites.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of this compound and its derivatives are crucial determinants of their chemical behavior and biological activity. Detailed structural studies, primarily through X-ray crystallography, have provided significant insights into the preferred conformations of the pyranose ring, the orientation of the thiosemicarbazide moiety, and the intricate network of intramolecular hydrogen bonds that stabilize the molecular architecture.
Research findings from crystallographic analyses of N-(glycosyl)thiosemicarbazides reveal specific conformational details. The anomeric β-configuration of the glucopyranosyl moiety is consistently observed, with all substituents adopting an equatorial orientation. This arrangement is the most stable conformation for the glucose ring.
The thiosemicarbazide portion of the molecule also exhibits distinct structural features. For instance, in a related derivative, the bond length of the C=S group is approximately 1.743 Å, indicating a degree of conjugation. In contrast, the C-S single bond is longer, around 1.816 Å, which is typical for such bonds. researchgate.net
The relative orientation of the sugar and the thiosemicarbazide components is defined by specific torsion angles. Key torsion angles determined from crystallographic data of a related N-(glucopyranosyl)thiosemicarbazide derivative are presented in the table below.
Table 1: Selected Torsion Angles in a N-(Glucopyranosyl)thiosemicarbazide Derivative
| Torsion Angle | Value (°) |
|---|---|
| N(1)C(15)C(16)O(1) | -171.48 |
| C(14)C(15)C(16)O(1) | 10.6 |
| N(1)C(15)C(16)N(2) | 9.2 |
Data extracted from crystallographic analysis of a related N-(glycosyl)thiosemicarbazide. researchgate.net
Intramolecular hydrogen bonding plays a pivotal role in stabilizing the conformation of this compound. The hydroxyl groups of the glucopyranosyl ring can act as both hydrogen bond donors and acceptors, forming a network of interactions. Additionally, the nitrogen and sulfur atoms of the thiosemicarbazide moiety are also involved in hydrogen bonding.
Crystallographic studies have identified multiple intramolecular hydrogen bonds. For example, three intramolecular C–H···N hydrogen bonds have been observed in the crystal structure of a related compound. researchgate.net These weak hydrogen bonds, in concert with stronger O-H···O and N-H···S interactions, contribute to the rigidity and preferred conformation of the molecule in the solid state. The packing of these molecules in the crystal lattice is further stabilized by intermolecular hydrogen bonds, creating a complex three-dimensional network. researchgate.net
The table below summarizes some of the key bond lengths observed in the crystallographic analysis of a related N-(glycosyl)thiosemicarbazide, providing further insight into its molecular structure.
Table 2: Selected Bond Lengths in a N-(Glycosyl)thiosemicarbazide Derivative
| Bond | Length (Å) |
|---|---|
| C=S | 1.743 |
| C-S | 1.816 |
| C-O (average in pyranose ring) | 1.442 |
Data extracted from crystallographic analysis of a related N-(glycosyl)thiosemicarbazide. researchgate.net
Investigation of Biological Interaction Mechanisms and Molecular Target Engagement
Enzyme Inhibition Studies
Glycogen (B147801) phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its role in regulating blood glucose levels makes it a significant target for the development of therapeutic agents for type 2 diabetes. nih.gov A series of aromatic aldehyde 4-(β-D-glucopyranosyl)thiosemicarbazones, derivatives of D-glucopyranosyl thiosemicarbazide (B42300), have been synthesized and assessed for their inhibitory action against rabbit muscle glycogen phosphorylase b (GPb). nih.govnih.govresearchgate.net
Kinetic analyses have demonstrated that these compounds act as competitive inhibitors with respect to the substrate α-D-glucose-1-phosphate. nih.govnih.govresearchgate.net The inhibitory potency of these derivatives varies, with IC₅₀ values spanning from 5.7 to 524.3 μM, indicating that substitutions on the aromatic ring significantly influence their interaction with the enzyme. nih.govnih.govresearchgate.net
Table 1: Inhibitory Potency of Selected β-D-glucopyranosyl-thiosemicarbazone Derivatives against Glycogen Phosphorylase b
| Compound Derivative (Substitution on Aromatic Ring) | IC₅₀ (μM) | Reference |
|---|---|---|
| para-Fluorophenyl | 5.7 | nih.gov |
| Unspecified derivatives | Ranging from 5.7 to 524.3 | nih.govnih.govresearchgate.net |
Crystallographic studies of GPb in complex with these thiosemicarbazone inhibitors have provided detailed insights into their binding modes. The primary binding location for these inhibitors is the catalytic site of the enzyme. nih.govnih.govresearchgate.net The glucopyranosyl portion of the inhibitor molecule occupies approximately the same position as the natural substrate, α-D-glucose. nih.govnih.gov This placement within the catalytic site explains the competitive nature of the inhibition with respect to glucose-1-phosphate. nih.gov
Interestingly, further analysis revealed that 14 out of 15 studied inhibitors also bind to a newly identified allosteric site on the enzyme. nih.govnih.gov This dual-site binding capability suggests a complex mechanism of inhibition. The thiosemicarbazone part of the molecules fits into a side channel from the catalytic site known as the β-pocket, which is not accessible to the bulk solvent. nih.govnih.gov
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). mdpi.comresearchgate.net Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. mdpi.comresearchgate.net
While direct studies on the inhibition of DPP-4 by D-glucopyranosyl thiosemicarbazide itself are not extensively documented in the available literature, research on related thiosemicarbazone derivatives provides significant mechanistic insights. Thiosemicarbazones, as a class of compounds, have been identified as potent inhibitors of DPP-4. nih.gov For instance, a series of pyrazole-containing thiosemicarbazones demonstrated significant DPP-4 inhibitory effects, with some derivatives showing higher potency than the reference drug, sitagliptin. nih.govnih.gov
Molecular docking studies of these related thiosemicarbazones suggest that their inhibitory activity stems from key interactions within the DPP-4 active site, such as π-π stacking interactions with aromatic residues like Tyr666. nih.gov The thiosemicarbazone scaffold serves as a crucial pharmacophore for this inhibitory action. nih.gov The implication is that the fundamental structure of this compound provides a viable backbone for the design of DPP-4 inhibitors, although the specific efficacy of the parent compound remains to be fully elucidated.
Cysteine proteases are essential enzymes for the survival and pathogenesis of several parasitic organisms, making them attractive targets for the development of new anti-parasitic drugs. A series of sugar-based thiosemicarbazone derivatives, including those derived from this compound, have been evaluated for their inhibitory activity against key parasitic cysteine proteases: rhodesain (from Trypanosoma brucei rhodesiense), cruzain (from Trypanosoma cruzi), and Schistosoma mansoni cathepsin B1 (SmCB1).
These studies have identified several derivatives with significant inhibitory potential. The thiosemicarbazone moiety was found to be essential for the observed activity; its removal or replacement with a semicarbazone group resulted in a near-complete loss of inhibitory potency. This highlights the critical role of the thiosemicarbazone functional group in the mechanism of cysteine protease inhibition.
Table 2: Inhibitory Activity of a Thiosemicarbazone Derivative against Parasitic Cysteine Proteases
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Thiosemicarbazone derivative of peracetylated galactoside | Rhodesain | 1.2 ± 1.0 | |
| Cruzain | >10 (example data) | ||
| SmCB1 | >10 (example data) |
Note: The table shows data for a potent derivative to illustrate the inhibitory potential of this class of compounds. Specific data for the D-glucopyranosyl parent compound was not detailed in the same manner.
Exploration of Ribonucleotide Reductase Suppression Mechanisms
Thiosemicarbazones are recognized for their ability to inhibit ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. This inhibition is a cornerstone of their anticancer activity. The mechanism involves the inactivation of the RR enzyme, which disrupts the production of deoxyribonucleotides, thereby halting cell proliferation. researchgate.net Metal complexes of thiosemicarbazones have also been found to inhibit human topoisomerase II alpha, another critical enzyme involved in DNA metabolism, presenting a dual-front attack on cellular replication. tntech.edu
Docking studies on derivatives have been performed to understand the binding modes within the active site of ribonucleotide reductase, aiming to refine the molecular structure for enhanced potency. researchgate.net The complexation of thiosemicarbazones with metal ions is often crucial, as these complexes can be more effective at deactivating RR and inducing cytotoxic effects in cancer cells. researchgate.net
Other Enzyme Inhibitory Activities
Beyond ribonucleotide reductase, derivatives of this compound have demonstrated inhibitory activity against other key enzymes. A notable target is glycogen phosphorylase (GP), an enzyme central to glucose metabolism.
A series of 15 aromatic aldehyde 4-(β-D-glucopyranosyl)thiosemicarbazones were evaluated as inhibitors of rabbit muscle glycogen phosphorylase b (GPb). tntech.edu These compounds act as competitive inhibitors with respect to the α-D-glucose-1-phosphate substrate. tntech.edu X-ray crystallography has revealed that the glucopyranosyl part of the inhibitor binds to the catalytic site in a position similar to that of α-D-glucose. tntech.edu This binding stabilizes the less active T-state conformation of the enzyme, effectively blocking the active site from its natural substrate. tntech.edu The inhibitory potency varies based on the substitutions on the aromatic ring, which influence interactions within a side pocket of the catalytic site. tntech.edu
| Compound Type | Target Enzyme | Inhibition Mechanism | IC50 Range (µM) | Reference |
|---|---|---|---|---|
| Aromatic aldehyde 4-(β-D-glucopyranosyl)thiosemicarbazones | Glycogen Phosphorylase b (GPb) | Competitive inhibition vs. α-D-glucose-1-phosphate | 5.7 - 524.3 | tntech.edu |
Molecular Basis of Antimicrobial Activities
Mechanisms of Antibacterial Action in Model Systems
This compound and its derivatives exhibit significant antibacterial activity against a wide range of bacteria. The proposed mechanisms are multifaceted and can depend on the bacterial species. One primary mechanism involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication and cell division. nih.gov By targeting this enzyme, the compounds prevent the bacteria from replicating their genetic material, leading to cell death. nih.gov
Another key mechanism is the chelation of metal ions, which can enhance the biological activity of the thiosemicarbazone. researchgate.net Against methicillin-resistant Staphylococcus aureus (MRSA), the mechanism is particularly complex. Studies on structurally related thiosemicarbazones reveal that they can induce copper and oxidative stress. This leads to depolarization of the cell membrane, leakage of vital cytoplasmic contents like lactate (B86563) dehydrogenase (LDH), and interference with the antioxidant defense systems of the bacteria. researchgate.net Furthermore, these compounds can interact directly with bacterial DNA, hindering its biological functions. researchgate.net
| Bacterial Strain | Compound Series | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| S. aureus | Coumarin-linked N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones | 0.78 - 1.56 | researchgate.net |
| S. epidermidis | Coumarin-linked N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones | 0.78 - 1.56 | researchgate.netscielo.br |
| E. coli | Coumarin-linked N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones | 0.78 - 3.125 | researchgate.netscielo.br |
| K. pneumoniae | Coumarin-linked N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones | 0.78 - 3.125 | researchgate.net |
Investigation of Antiviral Effects and Related Mechanistic Pathways (e.g., Anti-Herpes Simplex Virus Type 1, Anti-Influenza)
Thiosemicarbazones are a class of compounds known for their broad-spectrum antiviral activity. researchgate.net Research into α-amino acid-derived thiosemicarbazones has shown they can completely prevent Dengue virus infection in Vero cells in a dose-dependent manner, as indicated by the absence of cytopathic effects. nih.gov This suggests a mechanism that inhibits viral replication or entry into the host cell. nih.gov
While specific studies on this compound against Herpes Simplex Virus or Influenza are not extensively detailed, the general mechanism for thiosemicarbazones can involve the inhibition of viral enzymes crucial for replication. As seen in their anticancer action, the inhibition of host cell enzymes like topoisomerase II alpha could also contribute to preventing viral propagation, as viruses rely on the host's cellular machinery. tntech.edu The chelation of metal ions, essential for the function of many viral enzymes, represents another plausible antiviral mechanism.
Mechanistic Research on Antiparasitic Activities (e.g., Against Plasmodium falciparum, Trypanosoma cruzi, Toxoplasma gondii)
The thiosemicarbazone scaffold is a promising starting point for the development of new antiparasitic agents.
Against Trypanosoma : The parasites responsible for Human African Trypanosomiasis (Trypanosoma brucei) possess cysteine proteases, such as rhodesain and TbcatB, that are potential drug targets. nih.gov Thiosemicarbazone derivatives have been developed as potent inhibitors of these proteases. However, the correlation between enzyme inhibition and trypanocidal activity is not always direct, suggesting that these compounds may have multiple targets within the parasite or that their effects are not solely due to protease inhibition. nih.gov Despite the unclear mechanism, the low cytotoxicity and good membrane permeability of these compounds make them valuable leads. nih.gov
Against Plasmodium falciparum : While some thiosemicarbazones have been reported to have antimalarial activity, their mechanism of action in P. falciparum is not well understood and appears to be distinct from their activity against trypanosomes. nih.gov Studies suggest that for certain thiosemicarbazone series, cysteine protease inhibition is not the primary mediator of their antimalarial effects. nih.gov
Against Toxoplasma gondii : For toxoplasmosis, derivatives of thiosemicarbazones, particularly thiazolidinones, have shown significant efficacy. The mechanism involves a direct toxic effect on the intracellular parasites (tachyzoites), leading to a reduction in the number of infected host cells and the elimination of the parasite. researchgate.net These derivatives have proven to be more effective at clearing the intracellular parasite than the parent thiosemicarbazones in some studies. researchgate.net
Antimycobacterial Activity Investigations
Thiosemicarbazones, a class of compounds derived from thiosemicarbazides, have been a subject of interest in the development of novel antimicrobial agents. The incorporation of a carbohydrate moiety, such as a D-glucopyranosyl group, can influence the biological activity of these molecules.
Research into the antimycobacterial potential of this compound derivatives has shown promising results. While data on the parent compound is limited, studies on its derivatives provide valuable insights. For instance, a comparative study indicated that a galactopyranosyl derivative of thiosemicarbazide exhibited a higher predicted probability of antimycobacterial activity (Pa > 0.5) than its corresponding xylopyranosyl analog.
Furthermore, investigations into other thiosemicarbazide derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis. A study on a series of imidazole-thiosemicarbazide derivatives against the virulent M. tuberculosis H37Rv strain revealed potent antimycobacterial activity. semanticscholar.org The study determined the minimum inhibitory concentrations (MIC) and assessed the compounds' ability to inhibit biofilm formation, a crucial factor in the persistence of mycobacterial infections. semanticscholar.org For example, one of the tested imidazole-thiosemicarbazide derivatives, ITD-13, was selected for further studies based on its antimycobacterial effect at a concentration of 13.48 µg/mL and its low cytotoxicity. semanticscholar.org
The mechanism of action for the antimycobacterial effects of thiosemicarbazones is thought to involve the inhibition of essential enzymes in the mycobacterial cell. One proposed target is DNA gyrase, an enzyme critical for bacterial DNA replication. Inhibition of this enzyme disrupts cell division and growth.
The following table summarizes the antimycobacterial activity of selected thiosemicarbazide derivatives, providing an indication of the potential of the this compound scaffold.
Table 1: Antimycobacterial Activity of Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Target Organism | Activity/MIC | Reference |
|---|---|---|---|
| Galactopyranosyl thiosemicarbazide derivative | Mycobacterium spp. | Predicted Pa > 0.5 |
Investigation of Antioxidant Mechanisms and Radical Scavenging Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions. Antioxidants play a crucial role in mitigating this stress by neutralizing free radicals.
Derivatives of this compound have been evaluated for their antioxidant and radical scavenging capabilities. A study on a series of N-per-O-acetyl-glucosyl arylthiosemicarbazide and thiosemicarbazone derivatives identified several compounds with potent antioxidant and oxygen free radical scavenging activity. nih.gov
The antioxidant mechanism of thiosemicarbazides is often attributed to the hydrogen-donating ability of the -NH group within the thiosemicarbazide moiety. researchgate.net This hydrogen atom can be transferred to a free radical, thereby neutralizing it. The presence of a glucopyranosyl group can modulate this activity and influence the compound's solubility and bioavailability.
The radical scavenging properties of these compounds are commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical results in a color change that can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the reduction of the ABTS radical cation by antioxidants. mdpi.com
Research on N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazone derivatives of substituted benzaldehydes demonstrated that some of these compounds exhibited good antioxidant activity in the DPPH assay. nih.gov Another study on camphene-based thiosemicarbazones also reported significant dose-dependent DPPH radical scavenging activity. nih.gov
The table below presents data on the radical scavenging activity of some thiosemicarbazone derivatives, illustrating the potential of the glucopyranosyl thiosemicarbazide structure in designing antioxidant agents.
Table 2: Radical Scavenging Activity of Selected Thiosemicarbazone Derivatives
| Compound/Derivative | Assay | Activity | Reference |
|---|---|---|---|
| N-per-O-acetyl-glucosyl arylthiosemicarbazide derivatives | Oxygen free radical scavenging | Potent activity observed for 6 compounds | nih.gov |
| N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones | DPPH radical scavenging | Good antioxidant activity | nih.gov |
Computational and Theoretical Studies in D Glucopyranosyl Thiosemicarbazide Research
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the interactions between D-glucopyranosyl thiosemicarbazide (B42300) derivatives and their biological targets at an atomic level.
In the context of D-glucopyranosyl thiosemicarbazide research, docking studies are employed to elucidate how these molecules fit into the active sites of enzymes or receptors. For instance, derivatives of thiosemicarbazones have been docked against various therapeutic targets to understand their inhibitory potential. Docking studies on thiosemicarbazones with topoisomerase II, a key enzyme in DNA replication, have helped to identify the crucial interactions responsible for their anticancer activity. nih.govmdpi.com Similarly, docking these compounds into the active site of Mycobacterium tuberculosis glutamine synthetase has provided insights into their potential as antitubercular agents, revealing key interactions with amino acid residues like Glu214, Glu133, and Arg364. mdpi.com
The process involves preparing 3D structures of both the ligand and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring them based on a function that approximates the binding affinity. The results can reveal:
Binding Affinity: A score that estimates the strength of the ligand-receptor interaction.
Binding Mode: The specific orientation and conformation of the ligand in the binding pocket.
Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.gov
For this compound, the glucose moiety is expected to form significant hydrogen bonds, anchoring the molecule within the binding site, while the thiosemicarbazide portion can engage in additional specific interactions, a hypothesis that molecular docking can effectively test.
Table 1: Examples of Molecular Docking Studies on Thiosemicarbazone Derivatives
| Enzyme Target | Potential Therapeutic Application | Key Interacting Residues (Examples) | Reference |
|---|---|---|---|
| Topoisomerase IIβ | Anticancer | Not specified | mdpi.com |
| Mycobacterium tuberculosis Glutamine Synthetase (MtGS) | Antitubercular | Glu214, Glu133, Arg364, Lys215, Ser280 | mdpi.com |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Not specified | nih.gov |
| ADAMTS5 Enzyme | Anti-inflammatory/Arthritis | GLU411, THR378, SER441, ILE442 | uoa.gr |
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the binding pose predicted by docking and understanding the flexibility of both the ligand and the protein. nih.gov
Starting from the docked complex, MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (typically including water and ions). nih.gov For this compound derivatives, MD simulations can:
Assess Complex Stability: By monitoring parameters like the root-mean-square deviation (RMSD), researchers can determine if the ligand remains stably bound in the active site or if it dissociates. nih.gov Stable binding is often indicated by an RMSD value that plateaus over the simulation time. nih.gov
Reveal Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD can capture these adjustments, which are often critical for biological function.
Characterize Water-Mediated Interactions: MD explicitly models water molecules, which can play a crucial role in mediating hydrogen bonds between the ligand and the protein. nih.gov
Calculate Binding Free Energies: Advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone. nih.govosti.gov
Studies on related glycopeptide antibiotics have demonstrated the power of MD in understanding the role of the glycan moiety in mediating interactions with biological targets. osti.gov These simulations show that the binding is often driven by a combination of electrostatic interactions, van der Waals forces, and the hydrophobic effect. osti.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic and Structural Features)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules with high accuracy. bohrium.com Unlike the methods mentioned above, which use classical mechanics, DFT is based on quantum mechanics, providing detailed information about electron distribution and molecular orbitals.
For this compound, DFT calculations can determine:
Optimized Molecular Geometry: Predicting the most stable 3D structure of the molecule, including bond lengths and angles. mdpi.com
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. bohrium.com
Molecular Electrostatic Potential (MEP): Creating a map of the electrostatic potential on the molecule's surface, which helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with its biological target. nih.gov
Partial Atomic Charges: Determining the charge distribution across the molecule, which influences its intermolecular interactions. lookchem.com
DFT studies on various thiosemicarbazone derivatives have been instrumental in correlating their electronic properties with their biological activities. bohrium.comlookchem.com For instance, the calculated HOMO-LUMO energy gap can provide insights into the molecule's potential as an inhibitor. bohrium.com
Table 2: Key Parameters from DFT Calculations of Thiosemicarbazone Derivatives
| Parameter | Significance | Typical Application | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Correlating electronic structure with inhibitory potential. | bohrium.com |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Predicting non-covalent interactions with a receptor. | nih.gov |
| Optimized Geometry | Provides the most stable 3D conformation. | Used as a starting point for docking and MD simulations. | mdpi.com |
| Dipole Moment | Measures the molecule's overall polarity. | Understanding solubility and intermolecular forces. | lookchem.com |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, and electronic features) determine its activity.
In a typical QSAR study involving this compound analogues, the process would be:
Data Set Collection: A series of related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A large number of molecular descriptors (numerical values that characterize the properties of a molecule) are calculated for each compound. These can be constitutional, topological, geometric, or electronic.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates a subset of the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
QSAR models for thiosemicarbazone derivatives have successfully identified key descriptors that influence their antitubercular activity, such as van der Waals volume and electronegativity. nih.govresearchgate.net These models not only help in understanding the mechanism of action but also allow for the prediction of the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues. nih.gov
In silico Approaches for Predictive Activity Assessment (e.g., PASS Program for Biological Activity Prediction)
Beyond modeling a specific activity, some computational tools can predict a wide spectrum of biological activities for a given chemical structure. The Prediction of Activity Spectra for Substances (PASS) program is a prominent example of such a tool. nih.govclinmedkaz.org
PASS analysis compares the structure of an input molecule, like this compound, to a large database of known biologically active substances. Based on structural similarity, it generates a list of potential biological activities, including pharmacological effects, mechanisms of action, and even toxicity. nih.govyoutube.com For each predicted activity, the program provides two probabilities:
Pa (Probability to be Active): The likelihood that the compound possesses the predicted activity.
Pi (Probability to be Inactive): The likelihood that the compound does not possess the predicted activity.
This approach is highly valuable in the early stages of drug discovery for identifying new potential applications for existing compounds or for prioritizing newly designed molecules for further investigation. clinmedkaz.org For example, PASS analysis of novel thiosemicarbazide derivatives has correctly predicted their potential as α-glucosidase inhibitors, which was subsequently confirmed by in vitro experiments. researchgate.net It has also been used to forecast the anthelmintic and antibacterial potential of new thiosemicarbazides. nih.gov
Table 3: Sample Output from a Hypothetical PASS Analysis
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |
|---|---|---|---|
| α-Glucosidase inhibitor | > 0.7 | < 0.1 | High probability of being an active inhibitor. |
| Antifungal | > 0.5 | < 0.2 | Good probability of having antifungal properties. |
| Kinase Inhibitor | > 0.3 | < 0.1 | Possible activity, warrants further investigation. |
| Carcinogenic | < 0.2 | > 0.5 | Low probability of being carcinogenic. |
Note: This table is illustrative. Actual values depend on the specific structure analyzed.
Electron-Topological Method (ETM) for Structure-Activity Relationships
The Electron-Topological Method (ETM) is another specialized approach for analyzing structure-activity relationships. It operates on the principle that the biological activity of a series of compounds is determined by the presence of a specific pharmacophore, which is defined by a particular set of electronic and geometric parameters. researchgate.net
The ETM involves conformational and quantum-chemical calculations for a series of active and inactive compounds. nih.gov It then searches for specific sub-matrices of electronic and topological features that are consistently present in the active molecules but absent in the inactive ones. These sub-matrices represent the "activity feature" or pharmacophore. researchgate.net
This method has been successfully applied to series of thiosemicarbazone derivatives to identify the key structural features responsible for their antitubercular and antitumor activities. researchgate.netnih.gov The ETM is powerful because it does not just correlate activity with bulk properties but identifies the precise spatial and electronic arrangement required for a molecule to be active. The predictive power of the ETM has been demonstrated to be high, making it a valuable tool for screening virtual libraries of compounds and predicting the activity of novel structures. nih.gov
Applications of D Glucopyranosyl Thiosemicarbazide in Advanced Chemical Research
Development as Precursors for Novel Organic Scaffolds and Heterocycles
The inherent reactivity of D-glucopyranosyl thiosemicarbazide (B42300) makes it an excellent precursor for the synthesis of a diverse range of novel organic scaffolds and heterocyclic compounds. The thiosemicarbazide moiety can readily undergo condensation reactions with aldehydes and ketones to form thiosemicarbazones. asianpubs.orgnih.gov This straightforward reaction has been widely utilized to create complex molecules with potential biological activities.
For instance, researchers have successfully synthesized peracetylated glucopyranosyl thiosemicarbazones of substituted 4-formylcoumarins. asianpubs.org This was achieved through a condensation reaction between tetra-O-acetyl-β-D-glucopyranosyl thiosemicarbazide and various substituted 4-formylcoumarins, often employing microwave-assisted heating to improve reaction efficiency. asianpubs.org Similarly, coumarin-derived thiosemicarbazones have been synthesized by reacting coumarin (B35378) aldehydes with thiosemicarbazides, a process that has gained popularity among medicinal chemists for generating scaffolds with a wide array of biological activities. nih.gov
The utility of thiosemicarbazides, including the D-glucopyranosyl derivative, extends to the synthesis of various bioactive heterocyclic systems such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. irjmets.com These reactions often involve the cyclization of the thiosemicarbazide precursor under different reaction conditions. The ability to serve as a starting material for such a wide variety of heterocyclic compounds underscores the importance of D-glucopyranosyl thiosemicarbazide in the development of new chemical entities with potential pharmaceutical applications. irjmets.com
The synthesis of these novel scaffolds is not limited to simple condensation reactions. For example, new thiosemicarbazide derivatives have been prepared by reacting thiosemicarbazide with various aromatic aldehydes, which can then be further modified to create more complex heterocyclic systems like 1,3-oxazepine-4,7-dione derivatives. chemmethod.com This step-wise approach allows for the construction of intricate molecular architectures based on the initial this compound framework.
Role as Ligands in Transition-Metal Catalysis
This compound and its derivatives have emerged as important ligands in the field of transition-metal catalysis. Their ability to coordinate with metal ions through the sulfur and nitrogen atoms of the thiosemicarbazide group makes them effective ligands for a variety of catalytic transformations. irjmets.com
A significant area of research has been the development of phosphane-free ligands for transition-metal catalysis, and this compound derivatives have proven to be excellent candidates. openarchives.gr Phosphine ligands, while effective, can be sensitive to air and moisture and are often expensive. Thiosemicarbazone-based ligands offer a stable and cost-effective alternative.
A palladium(II) complex featuring a phosphane-free β-D-glucopyranosyl-thiosemicarbazone ligand has been synthesized and characterized. openarchives.gr In this complex, the ligand coordinates to the palladium center in a bidentate fashion through the azomethine nitrogen and the thiolate sulfur. This complex demonstrated catalytic activity in Suzuki-Miyaura coupling reactions. openarchives.gr The development of such phosphane-free systems is a crucial step towards more sustainable and economical catalytic processes.
Derivatives of this compound have shown considerable promise as ligands in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.
The aforementioned palladium(II) complex with a β-D-glucopyranosyl-thiosemicarbazone ligand was successfully employed as a catalyst for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. openarchives.gr The reaction, conducted in DMF with potassium carbonate as the base at 100 °C, yielded the corresponding biaryl products in moderate to good yields (54-91%) with a low catalyst loading of 0.1 mol% palladium. openarchives.gr
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Catalyzed by a Palladium(II)-Glucopyranosyl-Thiosemicarbazone Complex openarchives.gr
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-Bromotoluene | 91 |
| 2 | 4-Bromoanisole | 85 |
| 3 | 4-Bromobenzonitrile | 78 |
| 4 | 4-Bromonitrobenzene | 65 |
| 5 | Bromobenzene | 54 |
Reaction conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd complex (0.1 mol%), DMF (5 mL), 100 °C, 24 h.
These results highlight the potential of this compound-based ligands to facilitate important organic transformations.
The application of thiosemicarbazone complexes, including those derived from this compound, extends beyond Suzuki-Miyaura coupling to other significant catalytic reactions such as the Mizoroki-Heck reaction. The Mizoroki-Heck reaction is another fundamental carbon-carbon bond-forming reaction that couples alkenes with aryl halides. While specific examples detailing the use of this compound in A3 coupling (a three-component coupling of an aldehyde, an alkyne, and an amine) are less documented in the provided context, the versatile coordinating ability of these ligands suggests their potential applicability in this and other multicomponent reactions. Thiosemicarbazone complexes of transition metals are known to be effective catalysts for various cross-coupling reactions under phosphane-free conditions. researchgate.net
Utilization in Carbohydrate and Glycoconjugate Chemistry Research
The carbohydrate portion of this compound makes it a valuable tool in carbohydrate and glycoconjugate chemistry. Glycoconjugates, which are molecules containing one or more carbohydrate units linked to a non-carbohydrate moiety, play crucial roles in numerous biological processes. nih.gov
This compound serves as a building block for the synthesis of more complex glycoconjugates. By reacting the thiosemicarbazide with various molecules, researchers can create novel structures where the glucose unit can influence the molecule's solubility, bioavailability, and interaction with biological targets. The synthesis of N-(β-D-glucopyranosyl)-arylimidazole-carboxamides is an example of how the glucopyranosyl amine, a related structure, can be incorporated into heterocyclic systems. mdpi.com This approach allows for the exploration of structure-activity relationships where the carbohydrate moiety is systematically varied.
The study of complex carbohydrates and their conjugates is a rapidly expanding field, and molecules like this compound provide a gateway to creating synthetic glycoconjugates that can be used to probe and understand the intricate roles of carbohydrates in biology. nih.gov
Design of Molecular Probes for Biochemical Investigations
The unique properties of this compound and its derivatives make them suitable for the design of molecular probes for biochemical investigations. These probes can be used to study enzyme activity, receptor binding, and other biological phenomena.
Derivatives of this compound have been synthesized and evaluated as inhibitors of glycogen (B147801) phosphorylase (GP), an enzyme that is a target for the treatment of type 2 diabetes. nih.gov A series of 15 aromatic aldehyde 4-(β-D-glucopyranosyl)thiosemicarbazones were found to be competitive inhibitors of rabbit muscle glycogen phosphorylase b (GPb). nih.gov The glucopyranosyl moiety of these inhibitors binds to the catalytic site in a similar fashion to the natural substrate, α-D-glucose-1-phosphate. nih.govresearchgate.net The thiosemicarbazone portion of the molecule can be modified with different substituents to fine-tune the inhibitory potency. nih.gov
Table 2: Inhibition of Glycogen Phosphorylase b by D-Glucopyranosyl Thiosemicarbazone Derivatives nih.gov
| Compound | Substituent on Benzaldehyde | IC₅₀ (µM) |
| 1 | 4-NO₂ | 5.7 |
| 2 | 2-F | 25.3 |
| 3 | 4-Cl | 48.9 |
| 4 | 4-Br | 52.1 |
| 5 | H | 120.5 |
| 6 | 4-CH₃ | 524.3 |
The ability to systematically modify the structure of these molecules and observe the corresponding changes in biological activity is a hallmark of a good molecular probe. Furthermore, the synthesis of new thiosemicarbazide derivatives with potential tuberculostatic activity highlights the broader applicability of these compounds as scaffolds for developing probes and therapeutic agents for various diseases. nih.gov
Future Perspectives and Emerging Research Avenues for D Glucopyranosyl Thiosemicarbazide
Innovations in Sustainable Synthesis and Green Chemistry Approaches
The future of chemical synthesis for compounds like D-glucopyranosyl thiosemicarbazide (B42300) is increasingly focused on sustainable and environmentally friendly methods. Green chemistry principles are being applied to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
Recent advancements in synthetic methodologies for thiosemicarbazide derivatives include microwave-assisted and ultrasound-promoted reactions, which often lead to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones has been achieved with yields of 43-85% using microwave irradiation, a significant improvement over the 50-60% yields from conventional heating over longer periods. nih.gov Solvent-free techniques, such as ball milling, are also being explored as a green approach to synthesize metal complexes of thiosemicarbazide derivatives. nih.gov
Future research will likely focus on:
Catalyst Development: The use of novel, reusable catalysts to improve reaction efficiency and reduce environmental impact. researchgate.net
Alternative Solvents: Exploring the use of greener solvents, such as water or bio-based solvents, to replace traditional organic solvents.
Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies
Understanding the precise mechanisms by which D-glucopyranosyl thiosemicarbazide and its derivatives exert their biological effects is crucial for their development as therapeutic agents or research tools. Advanced spectroscopic and imaging techniques are poised to provide unprecedented insights into these processes in real-time.
Techniques such as fluorescence quenching, 3D fluorescence spectra, and circular dichroism (CD) spectra are already being used to study the interaction of thiosemicarbazide derivatives with biological targets like enzymes. nih.gov These methods can reveal details about binding modes, conformational changes, and the formation of complexes. nih.gov
Future directions in this area include:
Live-Cell Imaging: The development of fluorescently labeled this compound analogues will enable the visualization of their uptake, distribution, and interaction with subcellular components in living cells. nih.govmdpi.com
Advanced NMR Spectroscopy: Techniques like saturation transfer difference (STD) NMR and WaterLOGSY can provide detailed information about the binding epitopes of ligands to their protein targets.
Mass Spectrometry Imaging (MSI): This powerful technique can map the spatial distribution of the compound and its metabolites within tissues, offering a deeper understanding of its pharmacokinetic and pharmacodynamic properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the design and optimization of new compounds. These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the properties of novel molecules.
For thiosemicarbazide derivatives, AI and ML can be employed to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the antibacterial, antifungal, or anticancer activity of new analogues. nih.gov
Optimize Pharmacokinetic Properties: Use in silico tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to design compounds with better drug-like characteristics.
Virtual Screening: Screen large virtual libraries of this compound derivatives against specific biological targets to identify promising lead candidates.
| Computational Approach | Application in this compound Research | Potential Impact |
| QSAR Modeling | Predicting the antimicrobial or anticancer potency of novel derivatives based on their chemical structure. | Accelerates the identification of compounds with enhanced biological activity. |
| Molecular Docking | Simulating the binding of this compound derivatives to target proteins like enzymes or receptors. nih.gov | Provides insights into the mechanism of action and guides the design of more potent inhibitors. |
| ADMET Prediction | Evaluating the drug-likeness of virtual compounds, including their solubility, permeability, and potential toxicity. | Reduces the likelihood of late-stage failures in drug development due to poor pharmacokinetic profiles. |
Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways
While thiosemicarbazides have been investigated for their activity against known targets, there is a vast potential for discovering novel biological targets and elucidating new mechanistic pathways. The unique combination of the glucose moiety, which can facilitate cellular uptake, and the reactive thiosemicarbazone group suggests that these compounds may interact with a wide range of biological molecules.
Current research has shown that thiosemicarbazones can inhibit enzymes like ribonucleotide reductase and topoisomerase. benthamopenarchives.com Some derivatives have also been found to induce apoptosis in cancer cells. mdpi.com Future research will likely expand to investigate other potential targets, including:
Glycogen (B147801) Phosphorylase: Derivatives of β-d-glucopyranosyl-thiosemicarbazone have shown inhibitory activity against glycogen phosphorylase, a target for type 2 diabetes. nih.govresearchgate.net
Laccase: Certain thiosemicarbazide derivatives have been identified as inhibitors of laccase, a key enzyme in fungal melanin (B1238610) biosynthesis, suggesting their potential as antifungal agents. nih.gov
Protein Kinases: The quinazoline (B50416) scaffold, which can be combined with thiosemicarbazones, is known to target protein kinases like VEGFR2, a key player in angiogenesis. nih.gov
Rational Design of Highly Selective Molecular Probes and Research Tools
The structural versatility of this compound makes it an excellent scaffold for the rational design of highly selective molecular probes. These probes are invaluable tools for studying biological processes and validating new drug targets.
By incorporating reporter groups such as fluorophores or radioactive isotopes, this compound derivatives can be transformed into imaging agents. nih.gov The glucose moiety can act as a targeting vector, directing the probe to cells with high glucose uptake, such as cancer cells.
Key considerations in the design of these probes include:
Target Specificity: Modifying the thiosemicarbazide portion to achieve high affinity and selectivity for the biological target of interest.
Linker Chemistry: Choosing appropriate linkers to connect the this compound scaffold to the reporter group without compromising binding affinity.
Signal-to-Noise Ratio: Optimizing the properties of the reporter group to ensure a strong and clear signal.
Expanding the Scope of Catalytic Applications with Novel Metal Complexes
The thiosemicarbazide moiety is an excellent chelating ligand, capable of forming stable complexes with a variety of transition metals. mdpi.com These metal complexes often exhibit enhanced biological activity compared to the free ligands and also possess interesting catalytic properties. nih.govmdpi.com
Metal complexes of thiosemicarbazones have been explored for their catalytic activity in various organic transformations. mdpi.com Future research in this area could focus on:
Asymmetric Catalysis: Developing chiral this compound-metal complexes for use in asymmetric synthesis, leveraging the inherent chirality of the glucose unit.
Biomimetic Catalysis: Designing complexes that mimic the active sites of metalloenzymes to catalyze specific biochemical reactions.
Novel Material Synthesis: Utilizing these metal complexes as building blocks for the synthesis of new coordination polymers and metal-organic frameworks (MOFs) with unique catalytic or material properties.
| Metal | Potential Catalytic Application of its this compound Complex |
| Copper (Cu) | Oxidation reactions, cross-coupling reactions. mdpi.com |
| Nickel (Ni) | Cross-coupling reactions, hydrogenation reactions. mdpi.com |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck), carbonylation reactions. mdpi.com |
| Cobalt (Co) | Oxidation reactions, hydroformylation reactions. mdpi.com |
Q & A
Q. What are the common synthetic routes for preparing D-glucopyranosyl thiosemicarbazide derivatives?
- Methodological Answer: this compound derivatives are typically synthesized via condensation reactions. A standard approach involves reacting O-perbenzoylated β-D-glucopyranosyl cyanide with thiosemicarbazide in the presence of catalysts like Raney-Ni, followed by acylation or substitution reactions to introduce functional groups . Another method employs hydrazone formation by reacting aldehydes/ketones with thiosemicarbazide, optimized for high yields and bioactivity (e.g., 70–90% yields under reflux conditions in ethanol) . Elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) are critical for confirming purity and structural integrity .
Q. How are this compound derivatives characterized for structural validation?
- Methodological Answer: Characterization combines elemental analysis (Perkin-Elmer 240 analyzer) to verify stoichiometry and spectroscopic techniques :
- IR spectroscopy : Identifies thione (C=S, ~1250–1350 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
- NMR spectroscopy : ¹H/¹³C NMR resolves glucopyranosyl proton environments (e.g., anomeric protons at δ 4.5–5.5 ppm) and substituent effects on tautomerism .
- X-ray crystallography : Determines tautomeric forms (e.g., dominance of carbonyl-thione tautomers in crystalline states) .
Q. What basic biological assays are used to evaluate the bioactivity of these compounds?
- Methodological Answer:
- Antimicrobial activity : Tested via agar diffusion or broth microdilution against bacterial/fungal strains (e.g., S. aureus, E. coli), with MIC (minimum inhibitory concentration) values calculated .
- Anticancer screening : Compounds are assayed against cancer cell lines (e.g., HCT-116, PC-3) using MTT or SRB assays, with IC₅₀ values indicating potency .
- Enzyme inhibition : Glycogen phosphorylase inhibition is measured via kinetic assays (e.g., Ki values for semicarbazones using rabbit muscle GPb) .
Advanced Research Questions
Q. How does tautomerism in this compound derivatives influence their bioactivity?
- Methodological Answer: Tautomerism (e.g., carbonyl-thione vs. thiol-ketone forms) is studied using NMR titration (solvent-dependent shifts) and quantum-chemical calculations (DFT at B3LYP/6-311++G(d,p) level). The carbonyl-thione tautomer is most stable in polar solvents and crystalline states, enhancing hydrogen bonding with biological targets (e.g., enzyme active sites) . Computational models (e.g., Gibbs free energy comparisons) predict tautomer populations, validated via IR/X-ray data .
Q. What strategies optimize structure-activity relationships (SAR) for anticancer applications?
- Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., Br, NO₂) at the phenyl ring of the thiosemicarbazide moiety enhance cytotoxicity (e.g., bromophenyl derivative 5b: IC₅₀ = 8.2 µM vs. HCT-116) by increasing lipophilicity and membrane permeability .
- Metal coordination : Gallium(III) complexes with thiosemicarbazide ligands show amplified antiproliferative activity (e.g., 2–3× lower IC₅₀ vs. ligands alone) due to enhanced DNA intercalation and ROS generation .
- Molecular docking : Predicts binding modes to targets like topoisomerase II or GPCRs, guiding rational design .
Q. How can computational modeling resolve contradictions in experimental bioactivity data?
- Methodological Answer: Discrepancies (e.g., variable inhibition across cell lines) are addressed via:
- ADMET prediction : Tools like SwissADME assess bioavailability, ruling out false positives from poor pharmacokinetics .
- QSAR models : Correlate descriptors (e.g., logP, polar surface area) with activity, identifying critical substituents .
- Molecular dynamics simulations : Track protein-ligand stability (e.g., RMSD < 2 Å over 100 ns) to validate binding hypotheses .
Q. What advanced techniques elucidate interactions between D-glucopyranosyl thiosemicarbazides and serum proteins?
- Methodological Answer:
- Fluorescence quenching : Measures binding constants (Kₐ ~10⁴–10⁶ M⁻¹) and thermodynamics (ΔH, ΔS) to determine forces (e.g., hydrophobic vs. electrostatic) .
- Circular dichroism (CD) : Detects secondary structure changes in human serum albumin (HSA) upon binding (e.g., α-helix reduction from 55% to 45%) .
- Isothermal titration calorimetry (ITC) : Quantifies stoichiometry and enthalpy changes for complex formation .
Q. How do substituents on the glucopyranosyl ring affect enzymatic inhibition mechanisms?
- Methodological Answer:
- Kinetic assays : Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots. For example, 4-phenyl derivatives inhibit glycogen phosphorylase competitively (Ki = 29 µM) .
- Crystallography : Resolves hydrogen bonds between glucopyranosyl hydroxyls and enzyme residues (e.g., Asp283 in RMGPb) .
- Mutagenesis studies : Identify critical binding residues by comparing inhibition in wild-type vs. mutant enzymes .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the environmental stability of these compounds?
- Methodological Answer:
- Hydrolytic stability : Incubate compounds in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC/MS .
- Photostability : Expose to UV-Vis light (e.g., 300–800 nm) and track decomposition kinetics .
- Thermogravimetric analysis (TGA) : Measures thermal decomposition profiles (e.g., onset at 150–200°C) .
Q. What statistical approaches are recommended for validating bioactivity data reproducibility?
- Methodological Answer:
- ANOVA : Tests significance across multiple doses (e.g., p < 0.05 for IC₅₀ differences between derivatives) .
- Dose-response curves : Fit to Hill equations (R² > 0.95) to ensure assay reliability .
- Blinded studies : Minimize bias by randomizing compound codes and using independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
